REACTION_CXSMILES
|
[OH:1][C@H:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O1CCOCC1.O.C1(C)C=CC=CC=1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([N:5]3[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]3[C:7]([OH:9])=[O:8])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred briskly at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
And the mixture is stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
is then poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) is added to the acidic solution
|
Type
|
STIRRING
|
Details
|
the mixture is shaken well
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted again with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (400 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear colorless syrup
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous white solid is dried well in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O1CCOCC1.O.C1(C)C=CC=CC=1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([N:5]3[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]3[C:7]([OH:9])=[O:8])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred briskly at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
And the mixture is stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
is then poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) is added to the acidic solution
|
Type
|
STIRRING
|
Details
|
the mixture is shaken well
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted again with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (400 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear colorless syrup
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous white solid is dried well in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O1CCOCC1.O.C1(C)C=CC=CC=1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([N:5]3[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]3[C:7]([OH:9])=[O:8])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred briskly at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
And the mixture is stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
is then poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) is added to the acidic solution
|
Type
|
STIRRING
|
Details
|
the mixture is shaken well
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted again with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (400 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear colorless syrup
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous white solid is dried well in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O1CCOCC1.O.C1(C)C=CC=CC=1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([N:5]3[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]3[C:7]([OH:9])=[O:8])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred briskly at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
And the mixture is stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
is then poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) is added to the acidic solution
|
Type
|
STIRRING
|
Details
|
the mixture is shaken well
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted again with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (400 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear colorless syrup
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous white solid is dried well in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17]>O1CCOCC1.O.C1(C)C=CC=CC=1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([N:5]3[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]3[C:7]([OH:9])=[O:8])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred briskly at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
And the mixture is stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
is then poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) is added to the acidic solution
|
Type
|
STIRRING
|
Details
|
the mixture is shaken well
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted again with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (400 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear colorless syrup
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous white solid is dried well in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |